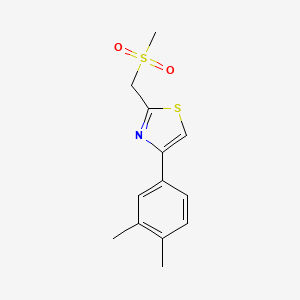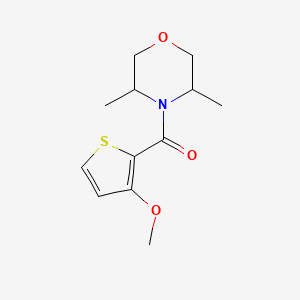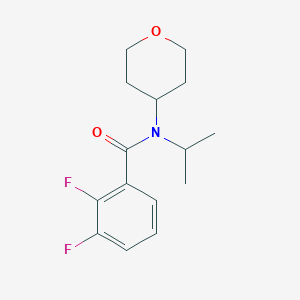
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone, also known as CXM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CXM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone reduces inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone.
Zukünftige Richtungen
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone. One area of research is in the development of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone analogs with improved potency and selectivity. Another area of research is in the identification of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways. This information could be used to develop new therapeutic strategies for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone in other areas of research, such as neurology and immunology.
Conclusion
In conclusion, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is a promising synthetic compound that exhibits various biological activities. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has potential applications in the treatment of cancer, inflammation, and pain. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve yield and purity, making it a suitable candidate for in vitro and in vivo studies. Future research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone should focus on developing analogs with improved potency and selectivity and identifying 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways.
Synthesemethoden
The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone involves the reaction of cyclohexenone with 3,5-dimethylmorpholine in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-17-10-12(2)15(11)14(16)8-13-6-4-3-5-7-13/h6,11-12H,3-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERIPLOYBJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)


